molecular formula C10H8N2O3 B13835939 2,4(3H,5H)-Furandione, 3-(phenylazo)-

2,4(3H,5H)-Furandione, 3-(phenylazo)-

Cat. No.: B13835939
M. Wt: 204.18 g/mol
InChI Key: GTDHVSCESSCJJZ-UHFFFAOYSA-N
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Description

2,4(3H,5H)-Furandione, 3-(phenylazo)-, is a heterocyclic compound characterized by a furandione core (a five-membered lactone ring with two ketone groups) substituted with a phenylazo (-N=N-C6H5) group at the 3-position. The furandione scaffold, also known as tetronic acid (C4H4O3), is a versatile pharmacophore with applications in medicinal chemistry and materials science . The phenylazo substituent introduces photochromic and coordination properties, making the compound relevant in dye chemistry and metal complexation studies .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-phenyldiazenyloxolane-2,4-dione

InChI

InChI=1S/C10H8N2O3/c13-8-6-15-10(14)9(8)12-11-7-4-2-1-3-5-7/h1-5,9H,6H2

InChI Key

GTDHVSCESSCJJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=O)O1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylazo)furan-2,4(3H,5H)-dione typically involves the reaction of aromatic amines with furan derivatives. One common method is the three-component reaction of aromatic amines, aldehydes, and acetylenic esters, catalyzed by HY Zeolite nano-powder . This method provides good yields and is considered efficient and green.

Industrial Production Methods

The use of zeolite nano-powders and other catalysts like SnCl2 and ZnO nanoparticles has been explored for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylazo)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenylazo group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,4-dione derivatives, while reduction can produce amines.

Scientific Research Applications

3-(Phenylazo)furan-2,4(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylazo)furan-2,4(3H,5H)-dione involves its interaction with molecular targets and pathways in biological systems. The phenylazo group can undergo reduction to form amines, which can then interact with various enzymes and receptors. The furan ring structure also contributes to its reactivity and potential biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azo-Furandione Derivatives

The phenylazo group in the target compound can be modified with electron-donating or withdrawing groups, altering its physicochemical and biological properties. Examples include:

Compound Name Substituent on Phenyl Group Key Properties/Applications References
3-(4-Chlorophenylazo)-2,4(3H,5H)-Furandione -Cl (electron-withdrawing) Enhanced stability in UV light; potential dye intermediate
3-(3'-Methylphenylazo)-Lawsone Derivatives -CH3 (electron-donating) Antitumor activity (MCF-7 cell line inhibition)
3-(2-Propenyl)-5-Propyl-2,4(3H,5H)-Furandione Allyl and propyl groups Increased lipophilicity; applications in polymer synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl) improve thermal stability but reduce solubility in polar solvents.
  • Electron-donating groups (e.g., -CH3) enhance biological activity by facilitating interactions with cellular targets .

Comparison with Alkyl-Substituted Furandiones

Alkyl-substituted furandiones lack the azo group but share the tetronic acid core:

Compound Name Substituent Melting Point (°C) Applications References
3-Methyl-2,4(3H,5H)-Furandione -CH3 at 3-position Not reported Flavoring agent; detected in roasted foods
5-Methyl-2,4(3H,5H)-Furandione -CH3 at 5-position Not reported Intermediate in organic synthesis
Tetronic Acid (Unsubstituted) None 135–137 Chelating agent; precursor to pharmaceuticals

Key Observations :

  • Alkyl substituents lower melting points compared to arylazo derivatives due to reduced crystallinity.
  • The unsubstituted tetronic acid exhibits higher polarity, making it suitable for aqueous-phase reactions .

Spectral and Analytical Data Comparison

Infrared (IR) Spectroscopy
  • Target Compound : Strong C=O stretches at ~1,723 cm⁻¹ and N=N stretches at ~1,600–1,608 cm⁻¹ .
  • 3-Methyl Analogs : C=O stretches shift to ~1,720–1,726 cm⁻¹; absence of N=N peaks .
Mass Spectrometry
  • Target Compound : Molecular ion peaks at m/z 447–496 (depending on substituents) with fragmentation patterns dominated by loss of CO and N2 .
  • Alkyl Derivatives : Simpler fragmentation (e.g., loss of CH3 or H2O) with lower molecular ions (m/z 114–182) .

Optimized Conditions for Azo Derivatives :

  • Catalyst: 10 mol% Lewis acids (e.g., ZnCl2).
  • Solvent: Dioxane (yields >90%) .
  • Temperature: 50°C for 25–30 minutes .

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